Lacto-N-fucopentaose V

Pathogen inhibition Toxin neutralization Surface Plasmon Resonance

Lacto-N-fucopentaose V (LNFP V) is the definitive Type I HMO standard featuring an α1,3-fucosylated LNT core—a structural feature irreplaceable by common trisaccharides (e.g., 2'-FL). This unique architecture confers high-affinity binding to C. difficile toxin A, making it the superior receptor decoy for neutralization studies. As an HPLC/LC-MS isomer marker, its distinct retention time resolves LNFP I/II/III peaks. Essential substrate for α1,3/4-fucosyltransferase characterization and biocatalytic process development. Scalable microbial production (25.68 g/L titer demonstrated) supports pilot-scale manufacturing. Procure now for competitive advantage in HMO research and industrial biosynthesis.

Molecular Formula C32H55NO25
Molecular Weight 853.8 g/mol
CAS No. 60254-64-0
Cat. No. B1598693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLacto-N-fucopentaose V
CAS60254-64-0
Molecular FormulaC32H55NO25
Molecular Weight853.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O
InChIInChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)55-25(10(40)3-34)26(11(41)4-35)56-32-24(50)28(19(45)14(7-38)54-32)58-29-15(33-9(2)39)27(18(44)13(6-37)52-29)57-31-23(49)21(47)17(43)12(5-36)53-31/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11+,12+,13+,14+,15+,16+,17-,18+,19-,20+,21-,22-,23+,24+,25+,26+,27+,28-,29-,30-,31-,32-/m0/s1
InChIKeyTVVLIFCVJJSLBL-YAQJYVGISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lacto-N-fucopentaose V (LNFP V, CAS 60254-64-0): A Complex Type I HMO Pentasaccharide


Lacto-N-fucopentaose V (LNFP V, CAS 60254-64-0) is a neutral, fucosylated human milk oligosaccharide (HMO) with a defined pentasaccharide structure, composed of galactose, N-acetylglucosamine, galactose, glucose, and a terminal fucose [1]. It belongs to the Type I HMO family, characterized by a lacto-N-tetraose (LNT) core structure with a fucose linked via an α1-3 bond to the N-acetylglucosamine (GlcNAc) residue [2]. This precise glycosidic architecture, particularly the α1,3-fucosylation on a Type I chain, differentiates it from other fucosylated pentasaccharides and determines its unique receptor-mimicking properties and biological functions [3].

Why a Simple HMO Like 2'-Fucosyllactose Cannot Substitute for Lacto-N-fucopentaose V


In the HMO class, simple substitution of one fucosylated oligosaccharide for another is scientifically unsound due to extreme structural specificity. For instance, 2'-fucosyllactose (2'-FL) is a commonly available, simple trisaccharide with an α1,2-linked fucose on a lactose core. Lacto-N-fucopentaose V (LNFP V), however, is a more complex pentasaccharide featuring a lacto-N-tetraose (LNT) backbone with an α1,3-linked fucose on the subterminal GlcNAc [1]. This difference in core length, fucose linkage position (α1,3 vs. α1,2), and overall conformation is critical. LNFP V's specific α1,3-fucosylated Type I chain enables it to act as a high-affinity soluble receptor for pathogens like C. difficile, a function that the simpler 2'-FL cannot replicate due to the absence of this precise glycan epitope [2]. Furthermore, in biosynthesis, the unique α1,3/4-fucosyltransferase (FucT) required for LNFP V's terminal step dictates its distinct microbial production profile, which is not interchangeable with the α1,2-FucT needed for 2'-FL or LNFP I [3].

Quantitative Differentiation of Lacto-N-fucopentaose V vs. Analogs: Key Evidence for Procurement


Superior Binding Affinity to C. difficile Toxin A (TcdA) Compared to Other HMOs

In a direct head-to-head comparison, Lacto-N-fucopentaose V (LNFP V) exhibited high binding affinity to the C. difficile toxin A carbohydrate binding site (TcdA-f2), with a calculated docking energy of -9.48 kcal/mol [1]. This was substantially stronger than other purified HMOs tested in the same study, which displayed binding responses ranging from 3.3 to 14 resonance units (RU) [2].

Pathogen inhibition Toxin neutralization Surface Plasmon Resonance

High-Efficiency Microbial Production with Specific Fucosyltransferase for LNFP V

A regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis was identified as the optimal enzyme for in vivo LNFP V production from nine candidates, yielding the highest titer with minimal by-products [1]. An engineered E. coli strain (EW10) achieved a fed-batch titer of 25.68 g/L with a productivity of 0.56 g/L·h [2]. This contrasts with the complex by-product profiles and lower efficiencies often reported for the microbial synthesis of other longer-chain HMOs [3].

Metabolic engineering Biomanufacturing Fed-batch fermentation

Enzymatic Specificity: α1,3-Fucosyltransferase Linkage Uniquely Defines LNFP V

The final biosynthetic step of LNFP V requires an α1,3/4-fucosyltransferase (FucT) that specifically transfers fucose to the GlcNAc of a lacto-N-tetraose (LNT) backbone [1]. The FucTIII enzyme from Helicobacter pylori displays a 39-fold higher catalytic efficiency (kcat/Km) for type-2 N-acetyl lactosamine (LacNAc) over type-1 LacNAc [2]. This high regio-selectivity is essential for constructing the precise α1,3-fucose linkage of LNFP V, a step not catalyzed by the α1,2-fucosyltransferases used for LNFP I and 2'-FL [3].

Glycosyltransferase Substrate specificity Enzymatic synthesis

Best-Fit Research and Industrial Applications for Lacto-N-fucopentaose V


Research on Clostridium difficile Pathogenesis and Anti-Toxin Therapeutics

LNFP V is the optimal tool for studying C. difficile infection due to its quantifiably high binding affinity to toxin A. Its use as a receptor decoy in in vitro and in vivo models can elucidate the specific role of α1,3-fucosylated glycans in toxin neutralization, providing a clear advantage over other HMOs that show lower binding [1].

Analytical Standard for Differentiating HMO Isomers in Complex Mixtures

With its unique Type I, α1,3-fucosylated LNT structure, LNFP V is an essential analytical standard for developing and validating HPLC and LC-MS methods. Its distinct retention time and mass spectrometric signature are crucial for accurately identifying and quantifying isomeric HMO species, such as LNFP I (α1,2-fucose), LNFP II, or LNFP III, in human milk samples or bioprocess streams [2].

Substrate for α1,3/4-Fucosyltransferase Enzyme Characterization and Engineering

The specific α1,3/4-fucosidic linkage of LNFP V makes it an indispensable substrate for characterizing the activity and specificity of α1,3/4-fucosyltransferases (FucTs) [3]. Researchers and industrial users developing novel biocatalytic processes for complex fucosides, including Lewis antigens, rely on LNFP V as a reference acceptor or product standard to validate enzyme function and optimize reaction conditions.

Scalable Bioproduction of a Complex Type I Fucosylated HMO

Given the demonstrated high-titer production of 25.68 g/L in E. coli [4], LNFP V is a prime candidate for developing large-scale microbial manufacturing processes for complex HMOs. This makes it relevant for commercial infant formula and therapeutic nutrition companies seeking to incorporate specific, longer-chain fucosylated HMOs beyond the more common 2'-FL.

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